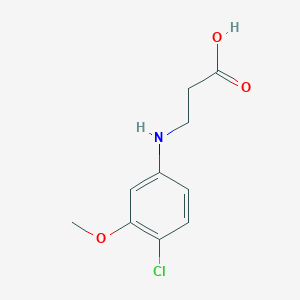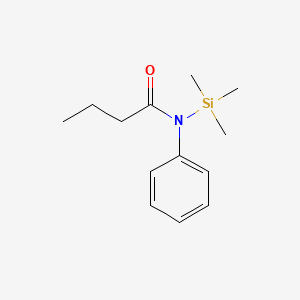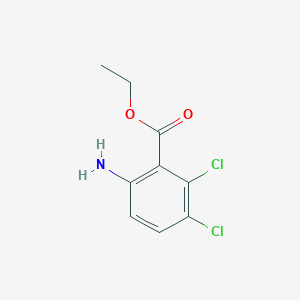
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two dimethylamino groups, a formyl group, a methyl group, and a nitrile group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile typically involves the reaction of 2,6-dichloropyridine with dimethylamine in the presence of a catalyst such as copper sulfate. The reaction is carried out in an aqueous solution at elevated temperatures, usually around 160°C, for about 15 hours . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile involves its interaction with various molecular targets and pathways. The compound can act as a Lewis base, forming complexes with metal ions and activating certain reactions. Its dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(dimethylamino)pyridine: Similar structure but lacks the formyl and nitrile groups.
2,6-Bis(methylamino)pyridine: Similar structure but with methylamino groups instead of dimethylamino groups.
2,6-Bis(arylidene)cyclohexanones: Different core structure but similar functional groups
Uniqueness
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.
Propriétés
Formule moléculaire |
C12H16N4O |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2,6-bis(dimethylamino)-5-formyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N4O/c1-8-9(6-13)11(15(2)3)14-12(16(4)5)10(8)7-17/h7H,1-5H3 |
Clé InChI |
NROFSKZJMSVNJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1C#N)N(C)C)N(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)




![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)


![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11876569.png)



